molecular formula C27H34N2O6S2 B13433162 1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- CAS No. 21016-37-5

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)-

Katalognummer: B13433162
CAS-Nummer: 21016-37-5
Molekulargewicht: 546.7 g/mol
InChI-Schlüssel: RJKKOTYXWNWZTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is a complex organic compound with the molecular formula C27H34N2O6S2 and a molar mass of 546.7 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to a phenyl ring, making it a valuable substance in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid or oleum to achieve the sulfonation . The diethylamino groups are then introduced through a nucleophilic substitution reaction using diethylamine under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- involves its interaction with various molecular targets and pathways. The diethylamino groups play a crucial role in binding to specific receptors or enzymes, leading to the modulation of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its transport across biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Benzenedisulfonic acid, 4-(bis(4-(diethylamino)phenyl)methyl)- is unique due to its specific combination of diethylamino and sulfonic acid groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high solubility and specific binding interactions .

Eigenschaften

CAS-Nummer

21016-37-5

Molekularformel

C27H34N2O6S2

Molekulargewicht

546.7 g/mol

IUPAC-Name

4-[bis[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C27H34N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35)

InChI-Schlüssel

RJKKOTYXWNWZTJ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.